molecular formula C13H23NO3 B1443659 6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester CAS No. 1357352-13-6

6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester

Cat. No.: B1443659
CAS No.: 1357352-13-6
M. Wt: 241.33 g/mol
InChI Key: BQEBJIRURVWXDV-UHFFFAOYSA-N
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Description

6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. This compound belongs to the class of spiro compounds, which are characterized by their unique fused ring structures. The presence of oxygen and nitrogen atoms in its structure makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors followed by esterification. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure or to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: The compound can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester can be compared with other spiro compounds, such as spiro[2.4]heptane and spiro[3.5]nonane. These compounds share the spiro structure but differ in the number and arrangement of their rings. The unique combination of oxygen and nitrogen atoms in this compound sets it apart from other similar compounds, making it a valuable subject for research and application.

Properties

IUPAC Name

tert-butyl 6-oxa-2-azaspiro[3.6]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-13(9-14)6-4-5-7-16-10-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEBJIRURVWXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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